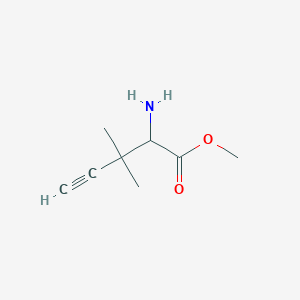

Methyl 2-amino-3,3-dimethylpent-4-ynoate

Description

Properties

CAS No. |

191615-42-6 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

methyl 2-amino-3,3-dimethylpent-4-ynoate |

InChI |

InChI=1S/C8H13NO2/c1-5-8(2,3)6(9)7(10)11-4/h1,6H,9H2,2-4H3 |

InChI Key |

XUMKZYMODVWPEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)C(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-amino-3,3-dimethylpent-4-ynoate

General Synthetic Strategy

The synthesis of this compound typically involves constructing the carbon skeleton with the alkyne functionality, followed by introduction of the amino and ester groups. Starting materials often include suitably functionalized alkynes or amino acid derivatives. The process usually requires:

- Formation of the pent-4-ynoate backbone with 3,3-dimethyl substitution.

- Introduction of the amino group at the 2-position.

- Esterification to yield the methyl ester.

Reported Synthetic Routes and Key Reactions

Multi-step Synthesis from Alkynyl Precursors

A notable approach involves starting from 3-chlorobut-1-yne derivatives to build the amino acid skeleton. For example, the synthesis of related amino acids such as (2S,3S)-2-amino-3-methylpent-4-ynoic acid has been achieved in three steps from 3-chlorobut-1-yne, involving nucleophilic substitution and stereoselective steps to introduce the amino group with high optical purity (>99% ee).

Catalytic Reductive Coupling and Esterification

Ni-catalyzed reductive coupling methods have been applied for the preparation of α-amino acids with alkyne substituents. These methods involve coupling of α-bromo esters with amines or imines under reductive conditions, followed by purification steps to isolate the desired amino acid methyl ester. Such catalytic methods offer stereocontrol and functional group tolerance.

Acid-Catalyzed Esterification of Allyl Alcohols

Although specifically for methyl 3,3-dimethylpent-4-enoate (the alkene analog), a well-documented process involves the reaction of 3-methylbut-2-enol (prenol) with trimethyl orthoacetate under acid catalysis (orthophosphoric acid preferred). This reaction proceeds by slow addition of the allyl alcohol to heated trimethyl orthoacetate, followed by distillation to remove methanol and excess reagents, yielding the methyl ester in high yield (up to 82.8%). This method illustrates the utility of acid-catalyzed esterification in preparing structurally related methyl esters, which could be adapted for the alkyne analog via appropriate precursor selection.

Summary Table of Key Preparation Methods

Detailed Reaction Conditions and Mechanistic Insights

Acid-Catalyzed Esterification Process (Adapted from Related Compound Synthesis)

- Catalysts: Orthophosphoric acid is preferred due to its effectiveness and availability. Other acid catalysts include hydrochloric acid, sulfuric acid, Lewis acids (AlCl3, ZnCl2), and phenols.

- Temperature: Initial heating at 95–110°C to promote methanol removal, followed by heating at 140–145°C to complete the reaction.

- Procedure: Slow addition of the allyl alcohol to the heated trimethyl orthoacetate with continuous removal of methanol by distillation to drive the reaction forward.

- Purification: Distillation under reduced pressure to separate the product from excess reagents and by-products.

- Yield: Optimized conditions yield up to 82.8% of methyl 3,3-dimethylpent-4-enoate, demonstrating the efficiency of the method.

Ni-Catalyzed Reductive Coupling

- Reagents: α-Bromo esters are reacted with amines or imines in the presence of a nickel catalyst and a reductant (e.g., Zn).

- Conditions: Typically conducted at room temperature or slightly elevated temperatures under inert atmosphere.

- Outcome: Formation of α-amino acid esters with high stereoselectivity.

- Purification: Products are purified by washing and chromatography to isolate pure amino acid esters.

- Application: This method is highly useful for synthesizing α-amino acids with complex side chains, including alkynyl substituents.

Stereochemical Control

The stereochemistry at the 2-position amino group is crucial for biological activity. Methods involving chiral starting materials or chiral catalysts ensure enantiomeric purity. For example, the synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid achieved >99% enantiomeric excess using chiral precursors and chromatographic verification.

Research Discoveries and Advances

- The development of acid-catalyzed esterification methods with optimized catalyst loading and temperature profiles has significantly improved yields and scalability for related methyl esters.

- Ni-catalyzed reductive coupling has opened new avenues for stereoselective synthesis of amino acid derivatives with alkynyl side chains, facilitating the preparation of labeled peptides and bioactive compounds.

- High optical purity achieved in these syntheses enables their use in medicinal chemistry and peptide synthesis, expanding the utility of this compound as a synthetic intermediate.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3,3-dimethylpent-4-ynoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted amines.

Scientific Research Applications

Methyl 2-amino-3,3-dimethylpent-4-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,3-dimethylpent-4-ynoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect cellular pathways and lead to specific biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Reactivity Differences

Ester vs. Acid (Target vs. 2-Amino-3,3-dimethylpent-4-ynoic acid) The methyl ester in the target compound enhances volatility and reduces polarity compared to the carboxylic acid derivative, which is more soluble in polar solvents (e.g., water) . The acid form may serve as a non-proteinogenic amino acid precursor in peptide synthesis, while the ester is more suited for reactions requiring aprotic conditions .

Alkyne vs. Alkene (Target vs. Methyl 3,3-dimethylpent-4-enoate) The alkyne in the target compound allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, whereas the alkene in the latter is reactive in Diels-Alder or hydrogenation reactions . The absence of an amino group in Methyl 3,3-dimethylpent-4-enoate limits its utility in nucleophilic substitutions or imine formation .

Methyl vs. Ethyl Ester (Target vs. The hydrochloride salt improves stability and solubility in aqueous systems .

Biological Activity

Methyl 2-amino-3,3-dimethylpent-4-ynoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique alkyne structure that contributes to its reactivity and interaction with biological systems. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which are crucial for its biological activity.

The mechanism of action of this compound involves:

- Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.

- Esterification Reactions: The ester moiety can undergo hydrolysis, modifying the compound's activity and stability in biological environments.

- Enzyme Interaction: The compound has been shown to interact with specific enzymes, potentially modulating their activity and leading to therapeutic effects.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations have suggested that this compound may possess anticancer activity. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) have indicated that the compound can induce apoptosis and inhibit cell proliferation.

- Neuroprotective Effects : Some studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Induces apoptosis in MCF-7 cell line | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

| Mechanism | Description | Reference |

|---|---|---|

| Hydrogen Bonding | Forms bonds with enzymes and receptors | |

| Ester Hydrolysis | Modifies activity through hydrolysis | |

| Enzyme Modulation | Interacts with specific enzymes |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated the antimicrobial efficacy of this compound against multiple bacterial strains. The compound was tested using disk diffusion methods, showing clear zones of inhibition comparable to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In another investigation, the effects of this compound on the MCF-7 breast cancer cell line were assessed. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed these findings by showing increased annexin V binding.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and structural identifiers of methyl 2-amino-3,3-dimethylpent-4-ynoate?

- Answer : The compound has the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.194 g/mol . Its IUPAC name is this compound, with the CAS registry number 191615-42-6 . Structural features include an alkyne group at position 4, a methyl ester moiety, and two methyl groups at position 3. Key identifiers for characterization include NMR (¹H/¹³C), mass spectrometry, and IR spectroscopy. Researchers should cross-reference spectral data with computational models (e.g., PubChem-derived InChIKey) to confirm identity .

Q. What synthetic strategies are recommended for preparing this compound?

- Answer : Synthesis typically involves multi-step reactions starting from propargyl alcohol derivatives. A common approach includes:

Alkyne functionalization : Introduce the dimethylamino group via nucleophilic substitution or reductive amination.

Esterification : React the intermediate with methyl chloride or via acid-catalyzed esterification.

Optimization of reaction conditions (e.g., temperature, pH, and catalysts) is critical to achieve regioselectivity and high yields. For example, anhydrous conditions may prevent hydrolysis of the ester group .

Q. How should researchers validate the purity and structural integrity of this compound?

- Answer : Use a combination of analytical methods:

- Chromatography : HPLC or GC-MS to assess purity.

- Spectroscopy : ¹H/¹³C NMR to confirm proton and carbon environments; IR for functional group verification.

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight.

Cross-referencing with X-ray crystallography data (if available) can resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectral data for this compound?

- Answer : Discrepancies may arise from solvent effects, impurities, or isomerization. To resolve these:

Replicate experiments under standardized conditions (e.g., deuterated solvents for NMR).

Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts).

Use 2D NMR techniques (COSY, HSQC) to confirm connectivity.

For example, conflicting melting points or boiling points in literature may indicate polymorphic forms or degradation, necessitating thermogravimetric analysis (TGA) .

Q. What methodologies are suitable for studying the biological activity of this compound?

- Answer : Focus on in vitro assays to explore potential bioactivity:

- Enzyme inhibition : Screen against kinase or protease targets using fluorogenic substrates.

- Antimicrobial activity : Use microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT or resazurin assays in cancer cell lines.

Structure-activity relationship (SAR) studies with analogs (e.g., fluorinated or methoxy-substituted derivatives) can highlight critical functional groups .

Q. What are the stability considerations for this compound under experimental conditions?

- Answer : The compound’s alkyne and ester groups may confer sensitivity to:

- Moisture : Store desiccated at −20°C to prevent hydrolysis.

- Light : Use amber vials to avoid photodegradation.

- Temperature : Avoid prolonged exposure to >40°C.

Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring is recommended .

Q. How does this compound compare to structurally related compounds in reactivity?

- Answer : The alkyne moiety enhances reactivity in click chemistry (e.g., Huisgen cycloaddition with azides). Compared to saturated analogs (e.g., methyl 2-amino-3,3-dimethylpentanoate), the triple bond increases electrophilicity, enabling conjugation with biomolecules or polymers. Steric hindrance from the dimethyl groups may reduce nucleophilic attack at the β-carbon .

Q. What computational tools can predict the interaction mechanisms of this compound with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding to proteins or DNA. Quantum mechanical calculations (e.g., Gaussian) assess electronic properties influencing reactivity. For example, the amino group’s pKa (calculated via ChemAxon) may predict protonation states in physiological environments .

Methodological Notes

- Data Reproducibility : Always report solvent systems, instrumentation parameters, and purity thresholds.

- Safety Compliance : Follow ACS guidelines for handling amino-alkyne compounds; use fume hoods and PPE .

- Ethical Use : Adhere to institutional review boards (IRBs) for biological testing; avoid human/animal exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.